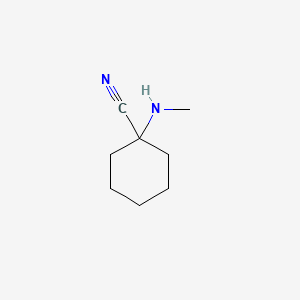

1-(Methylamino)cyclohexanecarbonitrile

Descripción

The Strategic Importance of α-Aminonitriles as Synthetic Intermediates in Organic Synthesis

α-Aminonitriles are organic compounds featuring both an amino group and a nitrile group attached to the same carbon atom. This unique structural motif makes them exceptionally valuable intermediates in organic synthesis. uni-mainz.de Their strategic importance stems from their bifunctionality, which allows for a diverse range of chemical transformations. acs.org

The most prominent application of α-aminonitriles is in the synthesis of α-amino acids, the fundamental building blocks of proteins. numberanalytics.comnih.gov The hydrolysis of the nitrile group in an α-aminonitrile provides a direct route to the corresponding α-amino acid. organic-chemistry.orgmasterorganicchemistry.com This pathway is not only fundamental in academic research but also has industrial applications for producing both natural and non-natural amino acids. wikipedia.orgacs.org

Beyond amino acid synthesis, α-aminonitriles serve as key building blocks for a variety of nitrogen-containing compounds, including heterocyclic structures like imidazoles and thiadiazoles, as well as alkaloids and branched amines. uni-mainz.deresearchgate.net Their ability to be converted into these diverse molecular architectures underscores their central role in medicinal chemistry and the synthesis of bioactive molecules and complex natural products. acs.orgacs.orgresearchgate.net The reactivity of both the amino and nitrile functionalities can be harnessed to construct complex molecular frameworks efficiently. uni-mainz.de

Historical Context and Evolution of Aminonitrile Synthesis

The synthesis of α-aminonitriles has a rich history dating back to 1850, with the discovery of the Strecker reaction by the German chemist Adolph Strecker. numberanalytics.comwikipedia.orgmdpi.com This reaction is recognized as one of the first-ever multi-component reactions, involving the one-pot condensation of an aldehyde or ketone, ammonia (B1221849), and hydrogen cyanide to produce an α-aminonitrile. acs.orgresearchgate.netmdpi.com The subsequent hydrolysis of this intermediate yielded the first synthetically prepared amino acid, alanine. numberanalytics.commdpi.com

The classical Strecker synthesis produces a racemic mixture of α-amino acids. wikipedia.org Over the decades, the reaction has undergone significant evolution to enhance its scope and efficiency. Key developments include:

Use of Primary and Secondary Amines: Replacing ammonia with primary or secondary amines allows for the synthesis of N-substituted amino acids. wikipedia.org

Use of Ketones: The use of ketones in place of aldehydes leads to the formation of α,α-disubstituted amino acids. wikipedia.org

Asymmetric Synthesis: A major advancement has been the development of asymmetric Strecker reactions. These methods utilize chiral auxiliaries or, more commonly, chiral catalysts to control the stereochemistry of the reaction, enabling the synthesis of enantioenriched α-amino acids, which are crucial for pharmaceutical applications. wikipedia.orgacs.orgnih.gov

Modern Catalysis and Conditions: Contemporary research focuses on developing more efficient and environmentally benign protocols. This includes the use of various catalysts such as Lewis acids, organocatalysts, and metal complexes to improve yields and reaction conditions, sometimes even in aqueous media or under solvent-free conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Evolution of the Strecker Synthesis

| Era | Key Development | Significance |

|---|---|---|

| 1850 | Discovery by Adolph Strecker | First synthesis of an α-aminonitrile and subsequent conversion to an amino acid (alanine). numberanalytics.commdpi.com |

| Early 20th Century | Scope Expansion | Use of various aldehydes, ketones, and amines to produce a wide range of racemic amino acids. wikipedia.org |

| 1963 | First Asymmetric Strecker Reaction | Harada reported the first asymmetric variant, opening the door to stereocontrolled synthesis. wikipedia.org |

| Late 20th - Early 21st Century | Catalytic Asymmetric Synthesis | Development of highly efficient chiral catalysts (metal-based and organocatalysts) for producing enantiomerically pure amino acids. acs.orgnih.gov |

| Present | Green Chemistry Approaches | Focus on sustainable methods using recyclable catalysts, safer cyanide sources (e.g., TMSCN), and environmentally friendly solvents. acs.orgresearchgate.net |

Positioning of 1-(Methylamino)cyclohexanecarbonitrile within the Cyclohexanecarbonitrile (B123593) Family and its Structural Relevance

1-(Methylamino)cyclohexanecarbonitrile belongs to the broader family of cyclohexanecarbonitriles. The parent compound, cyclohexanecarbonitrile, is a significant intermediate in the chemical and pharmaceutical industries. scirp.orgresearchgate.net Derivatives of cyclohexanecarbonitrile are used in the synthesis of pharmaceuticals and advanced materials. google.com

The structure of 1-(Methylamino)cyclohexanecarbonitrile is characterized by a cyclohexane (B81311) ring with both a methylamino group (-NHCH₃) and a nitrile group (-C≡N) attached to the same carbon atom (C1). sigmaaldrich.comnih.gov This geminal substitution pattern makes it a classic α-aminonitrile.

Structural Relevance:

Cyclohexane Scaffold: The cyclohexane ring imparts specific steric bulk and lipophilicity to the molecule, which can influence its reactivity and the properties of downstream products.

N-Substitution: The presence of a methyl group on the nitrogen atom makes it an N-substituted α-aminonitrile. This feature is a direct result of using methylamine (B109427) in a Strecker-type synthesis with cyclohexanone (B45756).

Chirality: Since the C1 carbon is attached to four different groups (a methylamino group, a nitrile group, and two different carbon pathways within the ring), 1-(Methylamino)cyclohexanecarbonitrile is a chiral molecule, though it is typically synthesized and handled as a racemic mixture unless specific asymmetric methods are employed. nih.gov

Its structure can be compared to other members of its family, such as the parent cyclohexanecarbonitrile sigmaaldrich.com, which lacks the amino group, and related N-substituted analogues like 1-(dimethylamino)cyclohexanecarbonitrile (B97430) sigmaaldrich.comnih.gov and 1-(ethylamino)cyclohexanecarbonitrile. epa.gov Each substitution pattern offers a different handle for further synthetic elaboration, making this family of compounds a versatile platform for building molecular complexity.

Table 2: Physicochemical Properties of 1-(Methylamino)cyclohexanecarbonitrile

| Property | Value |

|---|---|

| CAS Number | 6289-40-3 sigmaaldrich.com |

| Molecular Formula | C₈H₁₄N₂ nih.gov |

| Molecular Weight | 138.21 g/mol sigmaaldrich.comnih.gov |

| IUPAC Name | 1-(methylamino)cyclohexanecarbonitrile sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| SMILES | CNC1(C#N)CCCCC1 nih.gov |

| InChI Key | DSMAHJDZYJDGTD-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1'-Azobis(cyclohexanecarbonitrile) |

| 1-(Dimethylamino)cyclohexanecarbonitrile |

| 1-(Ethylamino)cyclohexanecarbonitrile |

| 1-(Methylamino)cyclohexanecarbonitrile |

| 2-Aminopropanenitrile |

| 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile |

| Acetaldehyde |

| Alanine |

| Ammonia |

| Cyclohexanecarbonitrile |

| Cyclohexanone |

| Cyanocyclohexane |

| Hydrogen Cyanide |

| Methylamine |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(methylamino)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-10-8(7-9)5-3-2-4-6-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMAHJDZYJDGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212056 | |

| Record name | Cyclohexanecarbonitrile, 1-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-40-3 | |

| Record name | 1-(Methylamino)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6289-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonitrile, 1-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)cyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Methylamino)cyclohexanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASB54W9SYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Synthetic Derivatization of 1 Methylamino Cyclohexanecarbonitrile

Comprehensive Transformations of the Nitrile Functional Group

The nitrile group (C≡N) in 1-(Methylamino)cyclohexanecarbonitrile is a valuable functional handle. Its carbon atom is electrophilic, and the group can undergo a variety of additions and transformations. reddit.com

The hydrolysis of nitriles is a fundamental process for the synthesis of carboxylic acids. youtube.com This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. youtube.comyoutube.com For 1-(Methylamino)cyclohexanecarbonitrile, this pathway leads to the formation of the α-amino acid, 1-(methylamino)cyclohexanecarboxylic acid. nih.gov

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for attack by a water molecule. youtube.com A series of proton transfers and tautomerization steps yields the intermediate 1-(methylamino)cyclohexanecarboxamide. Continued heating in the presence of acid and water hydrolyzes this amide to the final carboxylic acid product, 1-(methylamino)cyclohexanecarboxylic acid, and an ammonium (B1175870) salt. youtube.com

In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form the amide tautomer. Subsequent saponification of the intermediate amide, which typically requires heating, yields the carboxylate salt. youtube.com Acidic workup is then necessary to protonate the carboxylate and furnish the neutral 1-(methylamino)cyclohexanecarboxylic acid. youtube.com

| Starting Material | Conditions | Intermediate | Final Product |

|---|---|---|---|

| 1-(Methylamino)cyclohexanecarbonitrile | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat | 1-(Methylamino)cyclohexanecarboxamide | 1-(Methylamino)cyclohexanecarboxylic acid nih.gov |

| 1-(Methylamino)cyclohexanecarbonitrile | 1. NaOH(aq), Heat 2. H₃O⁺ workup | 1-(Methylamino)cyclohexanecarboxamide | 1-(Methylamino)cyclohexanecarboxylic acid nih.gov |

The nitrile group can be selectively reduced to afford a primary amine, a transformation that extends the carbon chain and introduces a new reactive site. This conversion of 1-(Methylamino)cyclohexanecarbonitrile yields [1-(methylamino)cyclohexyl]methanamine, a vicinal diamine. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or by using powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄).

More modern and selective methods have also been developed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a variety of aliphatic nitriles to primary amines. nih.gov Another metal-free approach utilizes trichlorosilane, which can reduce both aliphatic and aromatic nitriles to their corresponding primary amines in high yields and with short reaction times. beilstein-journals.org

| Starting Material | Reagents/Catalyst | Product |

|---|---|---|

| 1-(Methylamino)cyclohexanecarbonitrile | 1. LiAlH₄ 2. H₂O | [1-(Methylamino)cyclohexyl]methanamine |

| 1-(Methylamino)cyclohexanecarbonitrile | H₂, Raney Ni or Pd/C | [1-(Methylamino)cyclohexyl]methanamine |

| 1-(Methylamino)cyclohexanecarbonitrile | BH₂(N(iPr)₂)/cat. LiBH₄ nih.gov | [1-(Methylamino)cyclohexyl]methanamine |

The carbon atom of the nitrile group is a potent electrophile and can be attacked by a range of strong carbon-based nucleophiles. reddit.comyoutube.com For example, the reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) leads to the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate furnishes a ketone, providing a robust method for carbon-carbon bond formation.

While the carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, imparting weak basicity and nucleophilicity. Under superacidic conditions, nitriles can be transformed into highly reactive electrophilic intermediates like nitrile oxides, which can then be intercepted by various nucleophiles. nih.gov

Strategic Manipulations of the Secondary Amine Moiety (Methylamino Group)

The secondary amine in 1-(Methylamino)cyclohexanecarbonitrile is nucleophilic and provides a second, distinct site for synthetic elaboration. This allows for the introduction of a wide variety of functional groups through reactions such as alkylation, acylation, and condensation.

N-alkylation of the secondary amine converts it into a tertiary amine. This can be achieved using traditional alkylating agents like alkyl halides. A greener and more environmentally benign approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which serve as both the reagent and solvent, releasing only methanol (B129727) and carbon dioxide as byproducts. nih.gov For example, N-methylation would yield 1-(dimethylamino)cyclohexanecarbonitrile (B97430). sigmaaldrich.com

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). This reaction forms a stable N-acyl derivative (an amide), effectively modifying the electronic and steric properties of the nitrogen atom.

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | CH₃I | Weak Base (e.g., K₂CO₃) | 1-(Dimethylamino)cyclohexanecarbonitrile |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Et₃N | N-(1-Cyanocyclohexyl)-N-methylacetamide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or Et₃N | N-(1-Cyanocyclohexyl)-N-methylacetamide |

The nucleophilic secondary amine readily participates in condensation reactions to form urea (B33335), thiourea (B124793), and sulfonamide derivatives, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov

Urea Derivatives: The most direct synthesis involves the reaction of 1-(Methylamino)cyclohexanecarbonitrile with an isocyanate (R-N=C=O). nih.govgoogle.com The amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate to form a stable, substituted urea derivative. This method is highly efficient for producing unsymmetrical ureas. google.com

Thiourea Derivatives: Analogous to urea formation, thioureas are synthesized by reacting the amine with an isothiocyanate (R-N=C=S). nih.govorganic-chemistry.org The sulfur atom replaces the oxygen, creating a thiocarbonyl group. Other methods include using carbon disulfide with primary or secondary amines. organic-chemistry.org

Sulfonamide Derivatives: Sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride (R-SO₂Cl), such as benzenesulfonyl chloride or methanesulfonyl chloride. ijarsct.co.inekb.eg The reaction is generally carried out in the presence of an organic or inorganic base to neutralize the hydrogen chloride that is formed. researchgate.net While secondary amines can exhibit lower reactivity compared to primary amines, the reaction is a standard and effective method for sulfonamide synthesis. researchgate.net

| Derivative Class | Reagent | Base (if applicable) | General Product Structure |

|---|---|---|---|

| Urea | R-N=C=O (Isocyanate) | Not required | 1-Cyano-N-methyl-N-cyclohexyl-N'-R-urea |

| Thiourea | R-N=C=S (Isothiocyanate) | Not required | 1-Cyano-N-methyl-N-cyclohexyl-N'-R-thiourea |

| Sulfonamide | R-SO₂Cl (Sulfonyl chloride) | Pyridine or Et₃N | N-(1-Cyanocyclohexyl)-N-methyl-R-sulfonamide |

Cyclization Reactions Utilizing the α-Aminonitrile Framework

The α-aminonitrile moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. The inherent reactivity of the amine and nitrile groups allows for their participation in intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring systems.

The synthesis of five-membered heterocycles from α-aminonitriles is a common strategy in medicinal and materials chemistry. While specific examples utilizing 1-(methylamino)cyclohexanecarbonitrile are not extensively documented in publicly available literature, the general reactivity patterns of α-aminonitriles can be extrapolated to this specific compound.

Imidazoles: A general method for the synthesis of diversely functionalized imidazoles involves the reaction of N-acylated α-aminonitriles with triphenylphosphine (B44618) and a carbon tetrahalide. acs.orgacs.org This approach leads to the formation of 2,4-disubstituted 5-halo-1H-imidazoles, which can be further functionalized. acs.orgacs.org For 1-(methylamino)cyclohexanecarbonitrile, this would first involve acylation of the secondary amine, followed by cyclization. Another route involves the double Michael addition of diamines to allenic or acetylenic nitriles, though this is less direct for the subject compound. rsc.org

Thiazoles: The Cook-Heilbron thiazole (B1198619) synthesis is a classic method for preparing 5-aminothiazoles from α-aminonitriles. wikipedia.orgpharmaguideline.com This reaction typically involves treating the α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions. wikipedia.orgpharmaguideline.comtandfonline.com In the case of 1-(methylamino)cyclohexanecarbonitrile, reaction with carbon disulfide would likely proceed via nucleophilic attack of the methylamino group, followed by intramolecular cyclization involving the nitrile to form a thiazole ring fused to the cyclohexane (B81311) moiety. wikipedia.org

Hydantoins: Hydantoins, or imidazolidine-2,4-diones, can be synthesized from α-amino acids via the Urech hydantoin (B18101) synthesis. researchgate.netresearchgate.net A more direct route from α-aminonitriles is also possible. For instance, α-aminonitriles are recognized as intermediates in the Bucherer-Bergs synthesis of hydantoins. mdpi.com Treatment of an α-aminonitrile with carbon dioxide can lead to a carbamate (B1207046) intermediate that cyclizes to form a 3-N-substituted hydantoin. mdpi.com The synthesis of enantiomerically pure hydantoins from α-amino amides using triphosgene (B27547) has also been reported, a transformation that could potentially be adapted from the corresponding aminonitrile. organic-chemistry.orgnih.gov

A summary of potential synthetic routes to these heterocycles from a generic α-aminonitrile is presented below.

| Heterocycle | Reagents and Conditions | General Outcome |

| Imidazole | 1. Acylation2. PPh₃, CCl₄ | 2,4-Disubstituted 5-halo-1H-imidazole |

| Thiazole | CS₂, base | 5-Amino-2-thiol-thiazole derivative |

| Hydantoin | CO₂, pressure; or KOCN, H⁺ | Substituted hydantoin |

The rigid cyclohexane framework of 1-(methylamino)cyclohexanecarbonitrile provides a foundation for the construction of bicyclic and polycyclic systems. Cyclization reactions that incorporate both the aminonitrile functionality and the cyclohexane ring can lead to novel and complex molecular scaffolds. While specific literature on such transformations for this exact compound is sparse, general principles of intramolecular reactions can be applied. For example, functionalization of the methylamino group with a reactive chain, followed by intramolecular cyclization onto the nitrile or the cyclohexane ring, could afford fused or bridged bicyclic structures.

Stereoselective Derivatization of the α-Aminonitrile Core

The quaternary carbon of 1-(methylamino)cyclohexanecarbonitrile is a stereocenter. While the compound is typically synthesized and used as a racemate, the potential for stereoselective reactions exists. The development of chiral catalysts for the Strecker reaction, which produces α-aminonitriles, has been a significant area of research. mdpi.com Such methods could, in principle, be applied to the synthesis of enantiomerically enriched 1-(methylamino)cyclohexanecarbonitrile.

Subsequent stereoselective derivatization of the racemic compound could also be achieved through resolution or by using chiral reagents that differentiate between the two enantiomers. For instance, enantiomerically pure hydantoins can be prepared from optically pure α-amino amides, suggesting that stereochemical integrity can be maintained during certain cyclization reactions. organic-chemistry.orgnih.gov

Palladium-Catalyzed Ortho-Arylation Reactions and Other Cyclohexane Ring Modifications

Modification of the cyclohexane ring itself represents another avenue for derivatization. Palladium-catalyzed C-H activation and functionalization are powerful tools in modern synthetic chemistry. While direct ortho-arylation of the cyclohexane ring in 1-(methylamino)cyclohexanecarbonitrile has not been specifically reported, related palladium-catalyzed arylations of ketones and other substrates are known. nih.gov The presence of the amino and nitrile groups might influence the regioselectivity of such reactions.

It is important to note that the primary focus of palladium-catalyzed reactions involving α-aminonitriles has often been on transformations of the nitrile or amino group, or on coupling reactions at other positions if the core is part of a larger aromatic system. Direct C-H functionalization of the saturated cyclohexane ring remains a challenging but potentially rewarding area for future research.

Advanced Applications and Prospective Research Directions for 1 Methylamino Cyclohexanecarbonitrile

Strategic Utility in Medicinal Chemistry and Rational Drug Design

1-(Methylamino)cyclohexanecarbonitrile serves as a pivotal building block in the field of medicinal chemistry, primarily owing to its role as a key intermediate in the synthesis of various bioactive compounds. Its rigid cyclohexyl scaffold and the presence of reactive nitrile and methylamino groups make it a versatile precursor for creating molecules with specific three-dimensional conformations, which is crucial for effective interaction with biological targets.

Key Intermediates for the Synthesis of Bioactive Compounds

The most prominent application of 1-(Methylamino)cyclohexanecarbonitrile is as a direct precursor in the synthesis of Tiletamine. nih.govnih.govgoogle.comgoogle.com Tiletamine is a dissociative anesthetic that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. wikipedia.org The synthesis of tiletamine from 1-(methylamino)cyclohexanecarbonitrile is a well-established chemical transformation. This strategic role as an intermediate highlights the compound's importance in accessing a class of drugs with significant applications in both veterinary and potentially human medicine. The development of such NMDA receptor antagonists is a continuing area of research for conditions such as depression and neurodegenerative diseases. wikipedia.org

| Compound | Precursor | Application |

| Tiletamine | 1-(Methylamino)cyclohexanecarbonitrile | Dissociative anesthetic, NMDA receptor antagonist |

Scaffold for the Development of Peptidomimetics and Constrained Peptides

While direct applications of 1-(Methylamino)cyclohexanecarbonitrile in peptidomimetics are not extensively documented, its structural characteristics are highly relevant to this area of research. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid cyclohexyl ring of 1-(Methylamino)cyclohexanecarbonitrile can serve as a scaffold to which various functional groups can be attached in a spatially defined manner. nih.gov This allows for the creation of molecules that can mimic the secondary structures of peptides, such as β-turns, which are crucial for many biological interactions. nih.gov The development of such constrained molecules is a key strategy in modern drug design to achieve high receptor affinity and selectivity. nih.gov

Precursors for Small Molecule Therapeutics with Modulated Pharmacological Profiles

The utility of 1-(Methylamino)cyclohexanecarbonitrile extends to being a precursor for a range of small molecule therapeutics that exhibit modulated pharmacological profiles. As a derivative of the aminonitrile class of compounds, it holds potential for the synthesis of molecules targeting a variety of biological pathways. α-Aminonitriles are recognized as important intermediates in the synthesis of α-amino acids and various heterocyclic compounds with therapeutic potential. mdpi.comuni-mainz.de The NMDA receptor antagonist, Tiletamine, derived from this precursor, has a complex pharmacological profile that includes not only anesthetic properties but also potential anticonvulsant effects at lower doses. nih.gov However, at higher doses, it has been observed to induce convulsions, indicating a complex interaction with different receptor subtypes. nih.gov This highlights the potential for subtle modifications of the core structure derived from 1-(Methylamino)cyclohexanecarbonitrile to fine-tune the pharmacological activity of the resulting therapeutic agents.

Contributions to Agrochemical Development and Pest Control

The development of novel and effective agrochemicals is a critical area of research to ensure food security. The chemical scaffold of 1-(Methylamino)cyclohexanecarbonitrile has potential applications in this sector, particularly in the synthesis of new insecticidal agents.

Synthesis of Novel Insecticidal Active Substances

Research into new classes of insecticides has identified α-amino nitriles as a promising area of investigation. researchgate.netscielo.br For instance, a series of new α-amino nitriles, which are structural analogs of the natural alkaloid girgensohnine, have been synthesized and demonstrated insecticidal activity against the mosquito vector Aedes aegypti. researchgate.netscielo.br These findings suggest that the aminonitrile functional group can be a key pharmacophore for insecticidal action. While research has not specifically focused on 1-(Methylamino)cyclohexanecarbonitrile, its structure aligns with the general class of compounds showing promise. Further investigation could involve the synthesis and screening of derivatives of 1-(Methylamino)cyclohexanecarbonitrile for activity against a range of agricultural pests. The goal would be to develop new insecticides with novel modes of action to combat the growing issue of insecticide resistance. nih.gov

| Compound Class | Target Pest | Potential Application |

| α-Amino nitriles | Aedes aegypti | Vector control |

| Spiro pyrimidine aminonitriles | Culex pipiens | Larvicidal agents |

Role in Material Science and Polymer Chemistry (if applicable to advanced research)

While the primary applications of 1-(Methylamino)cyclohexanecarbonitrile are in the life sciences, its chemical structure also presents opportunities for exploration in material science and polymer chemistry. The presence of both a nitrile and a secondary amine group allows for its potential use as a monomer or a cross-linking agent in polymerization reactions.

Recent research has demonstrated the successful preparation of organic polymeric networks (OPNWs) containing repeating α-aminonitrile units. rsc.org These networks were synthesized through one-pot Strecker reactions, a method closely related to the synthesis of aminonitriles. rsc.org The resulting poly(α-aminonitrile) networks were found to be highly stable, insoluble in common solvents, and possess high thermal stability. rsc.org This suggests that 1-(Methylamino)cyclohexanecarbonitrile could potentially be used as a monomer in similar polymerization reactions to create novel polymers with unique properties. The inherent functionality of the molecule could lead to materials with applications in areas such as specialty coatings, high-performance resins, or as functional components in more complex material architectures. researchgate.netst-andrews.ac.uk

Cutting-Edge Analytical Methodologies for Structural Characterization, Purity Assessment, and Reaction Monitoring in Research

The rigorous analysis of 1-(Methylamino)cyclohexanecarbonitrile is crucial for its application in advanced research and development. A suite of sophisticated analytical techniques is employed to ensure its structural integrity, assess its purity, and monitor its formation and subsequent reactions in real-time. These methodologies provide a deep understanding of the compound's chemical properties, which is fundamental for its use as a building block in the synthesis of more complex molecules.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and analysis of 1-(Methylamino)cyclohexanecarbonitrile from reaction mixtures and for the determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): The presence of a stereocenter at the C1 position of the cyclohexane (B81311) ring means that 1-(Methylamino)cyclohexanecarbonitrile can exist as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization. illinois.edu Chiral HPLC is the premier technique for this purpose, often employing chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including aminonitriles. nih.govresearchgate.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric effects. mdpi.com

A hypothetical chiral HPLC method for the separation of the enantiomers of 1-(Methylamino)cyclohexanecarbonitrile is presented in the table below.

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 1-(Methylamino)cyclohexanecarbonitrile. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov GC-MS is also invaluable for purity assessment, as it can detect and identify trace impurities. For less volatile derivatives or to improve chromatographic behavior, derivatization may be employed. researchgate.net

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry, IR, Raman)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-(Methylamino)cyclohexanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. oregonstate.eduoregonstate.edu For 1-(Methylamino)cyclohexanecarbonitrile, ¹H NMR would show characteristic signals for the methylamino protons, the N-H proton, and the protons of the cyclohexane ring. The chemical shifts and coupling patterns of the cyclohexane protons would provide information about their spatial arrangement. ¹³C NMR spectroscopy would reveal distinct signals for the nitrile carbon, the quaternary carbon bonded to the amino and nitrile groups, the carbons of the cyclohexane ring, and the methyl carbon of the amino group. nih.govhmdb.ca

Expected ¹H and ¹³C NMR Chemical Shifts for 1-(Methylamino)cyclohexanecarbonitrile:

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| Cyclohexane (CH₂) | 1.2 - 2.0 | Cyclohexane (CH₂) | 20 - 40 |

| N-H | 1.5 - 2.5 (broad) | N-CH₃ | ~30 |

| N-CH₃ | ~2.4 | C1 (quaternary) | 50 - 60 |

| CN | 120 - 125 |

Mass Spectrometry (MS): In addition to its use in conjunction with GC, standalone mass spectrometry provides valuable information about the molecular weight and fragmentation pathways of 1-(Methylamino)cyclohexanecarbonitrile. neu.edu.tr Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is predictable based on the structure of the molecule, with common cleavage points being adjacent to the nitrogen atom (alpha-cleavage) and the loss of the cyanide group. uni-saarland.deyoutube.com

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The IR spectrum of 1-(Methylamino)cyclohexanecarbonitrile would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkane and methyl groups, and a sharp, intense band for the C≡N (nitrile) stretching. researchgate.net Raman spectroscopy would also detect the nitrile stretch, which is often a strong and easily identifiable signal. nih.govnasa.gov These techniques are particularly useful for monitoring reactions, as the appearance or disappearance of key functional group bands can indicate the progress of a chemical transformation.

Characteristic Vibrational Frequencies for 1-(Methylamino)cyclohexanecarbonitrile:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 (medium) | Weak |

| C-H (alkane) | Stretch | 2850 - 3000 (strong) | Strong |

| C≡N (nitrile) | Stretch | 2220 - 2260 (sharp, medium) | Strong |

| C-N | Stretch | 1020 - 1250 (medium) | Medium |

Emerging Research Frontiers and Interdisciplinary Collaboration Opportunities

As a versatile α-aminonitrile, 1-(Methylamino)cyclohexanecarbonitrile is poised to be at the forefront of several emerging research areas, fostering collaborations across various scientific disciplines.

The development of green and sustainable synthetic methodologies is a major focus in modern chemistry. rsc.org Recent advancements in the synthesis of α-aminonitriles using environmentally benign cyanide sources and catalytic methods open new avenues for the cleaner production of 1-(Methylamino)cyclohexanecarbonitrile and its derivatives. nih.govresearchgate.net This aligns with the principles of green chemistry and presents opportunities for collaboration between organic chemists and chemical engineers to scale up these processes.

In medicinal chemistry, α-aminonitriles are recognized as important pharmacophores and versatile intermediates for the synthesis of bioactive molecules. mdpi.com The unique structural features of 1-(Methylamino)cyclohexanecarbonitrile, including its cyclic backbone and secondary amine, make it an attractive starting material for the design and synthesis of novel therapeutic agents. Collaborative efforts between synthetic chemists, medicinal chemists, and pharmacologists could lead to the discovery of new drugs targeting a range of diseases.

The field of materials science also presents exciting opportunities. The incorporation of functionalized cyclohexyl moieties into polymers or supramolecular assemblies can impart unique properties. Research into the use of 1-(Methylamino)cyclohexanecarbonitrile as a monomer or a modifying agent in polymer synthesis could lead to the development of new materials with tailored thermal, mechanical, or optical properties. This would necessitate interdisciplinary collaborations between organic chemists, polymer scientists, and materials engineers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(methylamino)cyclohexanecarbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like 1-(phenylamino)cyclohexanecarbonitrile are synthesized with yields up to 84.5% by reacting cyclohexanecarbonitrile with substituted anilines under reflux conditions . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Purity is assessed via melting point analysis (e.g., 74–76°C for analogous compounds) and chromatography .

Q. How should 1-(methylamino)cyclohexanecarbonitrile be stored to ensure long-term stability?

- Methodological Answer : Similar cyclohexanecarbonitrile derivatives (e.g., 1-piperidinocyclohexanecarbonitrile) are stored at -20°C in crystalline form, with stability exceeding five years. Batch-specific certificates of analysis (CoA) should be referenced to verify purity (≥95%) and degradation thresholds .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Gas Chromatography (GC) is effective for separating and quantifying reaction byproducts (e.g., methylcyclohexene isomers). Melting point determination and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity, while mass spectrometry confirms molecular weight (e.g., theoretical MW 192.3 for analogs) .

Q. What safety precautions are necessary when handling 1-(methylamino)cyclohexanecarbonitrile?

- Methodological Answer : Use protective gloves and avoid skin/eye contact due to acute oral toxicity (Category 4) and skin sensitization risks (Category 1). Work in a fume hood, and consult safety data sheets (SDS) for spill management and first-aid measures (e.g., washing with soap for skin exposure) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev products) be analyzed in the synthesis of cyclohexanecarbonitrile derivatives?

- Methodological Answer : Mechanistic studies require GC or HPLC to quantify product ratios. For example, acid-catalyzed dehydration of methylcyclohexanol produces 3-methylcyclohexene (Zaitsev) and methylenecyclohexane (anti-Zaitsev). Kinetic vs. thermodynamic control can be distinguished by varying reaction temperatures and analyzing product distributions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer : Contradictions may arise from conformational isomers or impurities. Use deuterated solvents for NMR to eliminate interference, and compare experimental data with computational predictions (e.g., QSPR models). Cross-validation via X-ray crystallography (e.g., for 1-methyl-5-(4-methylphenyl) derivatives) clarifies structural ambiguities .

Q. How do structural modifications (e.g., substituents on the cyclohexane ring) impact biological or physicochemical properties?

- Methodological Answer : Introduce substituents (e.g., halogens, aryl groups) to assess steric/electronic effects. For example, 1-(4-chlorophenyl)cyclohexanecarbonitrile (CAS 64399-28-6) exhibits altered hydrophobicity and reactivity compared to the parent compound. Quantitative Structure-Activity Relationship (QSAR) models predict bioavailability and toxicity .

Q. What advanced methods validate batch-to-batch consistency in industrial-scale synthesis?

- Methodological Answer : Implement High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify impurities (e.g., ≤0.1% for unspecified analogs). Statistical process control (SPC) monitors critical parameters like reaction pH and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.